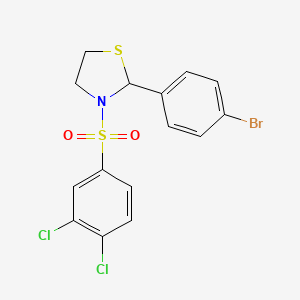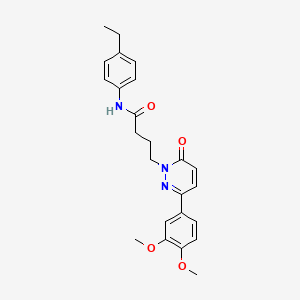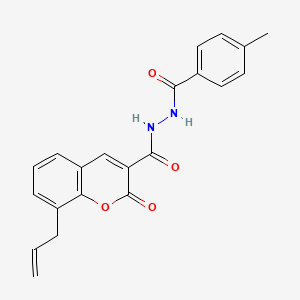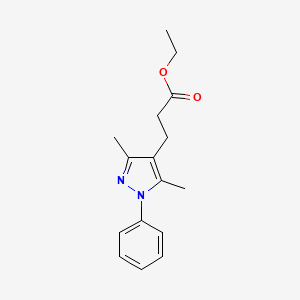![molecular formula C10H7ClN2O3 B2605278 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 105686-01-9](/img/structure/B2605278.png)
1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione, also known as “chlorotrityl chloride”, is a synthetic compound used in organic synthesis as a protecting group for amines and carboxylic acids. It is a colorless, crystalline solid with a melting point of 110-112 °C. Chlorotrityl chloride has a wide range of applications in the laboratory and in industry, including its use as a protecting group in organic synthesis and as a reagent in the synthesis of pharmaceuticals.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with the imidazolidine structure have been synthesized and analyzed for their structural properties. For instance, Matosiuk et al. (2005) detailed the synthesis and structure of a closely related compound, emphasizing its potential pharmacological activities due to the presence of the 1-aryl substituent, which showed significant central activity, including antinociceptive and serotonergic effects (Matosiuk, Karczmarzyk, Krycki, & Fruziński, 2005).
Biological Screening and Activity Evaluation
Several studies have focused on evaluating the biological activities of imidazolidine derivatives. Jung et al. (2003) synthesized imidazolidinetrionylsaccharin derivatives and conducted biological tests, including plant response, insect primary screening, and fungicide primary screening results, highlighting the diverse potential applications of these compounds in agrochemical and pharmaceutical fields (Jung, Kim, Kim, Lee, Lee, Shin, Kim, Byun, & Han, 2003).
Corrosion Inhibition
Imidazolidine derivatives have been studied for their corrosion inhibition properties. Cruz et al. (2004) explored the electrochemical behavior of imidazolidine and its derivatives as corrosion inhibitors in acid media, providing insights into the protective measures for metals and alloys in industrial applications (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Antimicrobial and Antifungal Activities
Imidazolidine compounds have also been synthesized and evaluated for their antimicrobial and antifungal activities, with several studies reporting significant activity against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).
Inhibition of Cholinergic Enzymes
Research into the inhibitory effects of substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety on cholinergic enzymes has shown these compounds to be highly active inhibitors of acetylcholinesterase and butyrylcholinesterase. Such inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's, indicating the therapeutic potential of these compounds (Pejchal, Štěpánková, Padělková, Imramovský, & Jampílek, 2011).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIXXXIGLYMQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2605204.png)
![4-(2,4-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2605205.png)

![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2605209.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2605210.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2605212.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2605216.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2605217.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2605218.png)